(R)-tert-butyl 3-aminopiperidine-1-carboxylate hydrochloride
Overview
Description
®-tert-butyl 3-aminopiperidine-1-carboxylate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds. The compound is characterized by its unique structure, which includes a tert-butyl group, an aminopiperidine moiety, and a carboxylate group, all of which contribute to its reactivity and utility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-butyl 3-aminopiperidine-1-carboxylate hydrochloride typically involves the protection of the amino group in piperidine, followed by the introduction of the tert-butyl group. One common method involves the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl group under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of ®-tert-butyl 3-aminopiperidine-1-carboxylate hydrochloride may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of automated reactors and continuous flow systems to ensure consistent production. The final product is typically purified using techniques such as crystallization or chromatography to achieve the desired level of purity .
Chemical Reactions Analysis
Types of Reactions
®-tert-butyl 3-aminopiperidine-1-carboxylate hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the amino group can be replaced by other functional groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in the reactions of ®-tert-butyl 3-aminopiperidine-1-carboxylate hydrochloride include:
Bases: Such as sodium hydroxide or potassium carbonate for deprotonation reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from the reactions of ®-tert-butyl 3-aminopiperidine-1-carboxylate hydrochloride depend on the specific reaction conditions and reagents used. For example, hydrolysis of the ester group can yield the corresponding carboxylic acid, while oxidation can produce various oxidized derivatives .
Scientific Research Applications
®-tert-butyl 3-aminopiperidine-1-carboxylate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of new drugs and therapeutic agents, particularly those targeting the central nervous system.
Mechanism of Action
The mechanism of action of ®-tert-butyl 3-aminopiperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the specific functional groups present. The pathways involved in its mechanism of action may include binding to active sites on enzymes or receptors, leading to changes in their activity and subsequent biological effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-aminopiperidine-1-carboxylate: Lacks the hydrochloride group but has similar reactivity and applications.
tert-Butyl 4-aminopiperidine-1-carboxylate: Similar structure but with the amino group at a different position, leading to different reactivity and applications.
tert-Butyl 3-aminopiperidine-1-carboxylate methyl ester: Contains a methyl ester group instead of the hydrochloride group, affecting its solubility and reactivity.
Uniqueness
®-tert-butyl 3-aminopiperidine-1-carboxylate hydrochloride is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. The presence of the hydrochloride group enhances its solubility in water, making it more suitable for certain applications compared to its analogs .
Properties
IUPAC Name |
tert-butyl (3R)-3-aminopiperidine-1-carboxylate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12;/h8H,4-7,11H2,1-3H3;1H/t8-;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNAVVRRZJQGCZ-DDWIOCJRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40655038 | |
Record name | tert-Butyl (3R)-3-aminopiperidine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40655038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1152113-32-0 | |
Record name | 1-Piperidinecarboxylic acid, 3-amino-, 1,1-dimethylethyl ester, hydrochloride (1:1), (3R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1152113-32-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl (3R)-3-aminopiperidine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40655038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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